The Strategic Synthesis and Application of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: A Chiral Keystone in Modern Drug Discovery
The Strategic Synthesis and Application of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: A Chiral Keystone in Modern Drug Discovery
Central Point, Shanghai, China - In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is paramount. These molecules serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs), where specific stereochemistry is often critical for therapeutic efficacy and safety. Among these crucial synthons is (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate , a versatile chiral amino alcohol derivative identified by the CAS number 89985-86-4 .[1][2][3][][5] This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and strategic applications, with a particular focus on its role in the development of antiviral agents.
Core Compound Specifications
A thorough understanding of the physicochemical properties of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is essential for its effective utilization in synthesis. The table below summarizes its key identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 89985-86-4 | [1][2][3][][5] |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| IUPAC Name | tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate | |
| Synonyms | (R)-2-(Boc-amino)-3-buten-1-ol |
The Crucial Role of Chirality and the Boc Protecting Group
The synthetic utility of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is fundamentally derived from two key structural features: its defined stereochemistry at the C2 position and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine. The (R)-configuration is often a critical element for achieving the desired biological activity in the final drug molecule, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
The Boc group provides a robust yet readily cleavable protecting group for the amine functionality. This allows for selective reactions at other sites of the molecule, such as the hydroxyl and vinyl groups, without interference from the nucleophilic amine. The stability of the Boc group under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool in multi-step organic synthesis.
Enantioselective Synthesis Strategies: A Methodological Deep Dive
The preparation of enantiomerically pure (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is a critical step in its application. Several synthetic strategies have been developed to achieve high enantioselectivity. Two prominent and illustrative approaches are detailed below.
Method 1: Asymmetric Addition of a Vinyl Grignard Reagent to a Boc-Protected Amino Aldehyde
This approach leverages the well-established principles of asymmetric organometallic addition to a chiral aldehyde. The key to achieving high enantioselectivity lies in the choice of a suitable chiral auxiliary or catalyst to control the facial selectivity of the Grignard reagent's attack on the aldehyde.
Experimental Protocol:
-
Preparation of the N-Boc-amino aldehyde: Start with a suitable chiral amino acid precursor, such as D-serine, which is first protected with the Boc group. The carboxylic acid is then reduced to the corresponding aldehyde.
-
Asymmetric Grignard Addition: The N-Boc-amino aldehyde is then reacted with vinylmagnesium bromide in the presence of a chiral ligand or catalyst. The choice of ligand is crucial for inducing high diastereoselectivity.[6]
-
Work-up and Purification: The reaction is quenched with a suitable proton source, and the desired (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is isolated and purified using standard chromatographic techniques.
Causality in Experimental Choices: The use of a chiral ligand, such as a derivative of BINOL, complexes with the magnesium of the Grignard reagent, creating a chiral environment around the reactive species. This steric and electronic influence directs the vinyl group to attack one face of the aldehyde preferentially, leading to the desired stereoisomer.[6] The low reaction temperatures are essential to minimize the background uncatalyzed reaction, which would lead to a racemic mixture.
Caption: Synthetic workflow from D-serine.
Method 2: Synthesis from D-Vinylglycine
An alternative and elegant approach starts from the non-proteinogenic amino acid, D-vinylglycine. This method takes advantage of the pre-existing stereocenter in the starting material.
Experimental Protocol:
-
Boc Protection of D-Vinylglycine: The amino group of D-vinylglycine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
-
Reduction of the Carboxylic Acid: The carboxylic acid moiety of the Boc-protected D-vinylglycine is selectively reduced to the primary alcohol. This can be achieved using a variety of reducing agents, such as borane-tetrahydrofuran complex (B-THF) or lithium aluminum hydride (LiAlH₄).
-
Work-up and Purification: Following the reduction, an aqueous work-up is performed to quench any excess reducing agent, and the product is extracted and purified.
Causality in Experimental Choices: This route is highly efficient as the crucial stereocenter is already established in the starting material, thus avoiding the need for an asymmetric induction step. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the vinyl group or the Boc protecting group. Borane reagents are often preferred for their chemoselectivity.
Application in Drug Development: A Case Study in HIV Protease Inhibitors
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is a valuable intermediate in the synthesis of several pharmaceutical agents, most notably in the class of HIV protease inhibitors. These drugs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[7]
One of the most prominent examples of its application is in the synthesis of Atazanavir , an azapeptide HIV-1 protease inhibitor.[7][8][9][10] The (R)-configuration of the hydroxyl and the protected amine in the building block is crucial for the correct stereochemistry of the final drug molecule, which in turn is essential for its potent inhibitory activity against the HIV protease enzyme. The vinyl group serves as a handle for further chemical transformations to construct the complex molecular architecture of Atazanavir.
The synthesis of Atazanavir is a multi-step process where the chiral building block is incorporated into a larger molecular scaffold.[11] The hydroxyl group can be activated and displaced, or the vinyl group can be functionalized through various reactions like epoxidation or dihydroxylation, followed by further modifications.
Caption: Role in Atazanavir synthesis.
Characterization and Quality Control
The purity and identity of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate are confirmed through a combination of analytical techniques. The expected spectral data are summarized below, based on the analysis of similar carbamate compounds.[12][13][14][15]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the vinyl protons (multiplets, ~5.1-5.9 ppm), the methine proton adjacent to the nitrogen (multiplet), the methylene protons adjacent to the hydroxyl group (multiplets), and the NH proton (broad singlet). |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (~156 ppm), the methine and methylene carbons of the butenyl chain, and the carbons of the vinyl group.[14] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak or a protonated molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches, the C=O stretch of the carbamate, and the C=C stretch of the vinyl group. |
Conclusion
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate stands out as a strategically important chiral building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its well-defined stereochemistry and the presence of the versatile Boc protecting group make it an ideal starting material for the construction of intricate molecular architectures. The enantioselective synthesis of this compound is a testament to the advancements in modern asymmetric synthesis. Its successful application in the synthesis of drugs like Atazanavir underscores its significance in the ongoing efforts to develop effective treatments for global health challenges. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this key intermediate is invaluable for the innovation of next-generation therapeutics.
References
- Guidechem. (R)-tert-butyl 1-hydroxybut-3-en-2-ylcarbaMate. Available at: https://www.guidechem.com/product_show-10965250.html.
- AbacipharmTech. tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. Available at: https://www.abacipharmtech.
- Arctom. CAS NO. 89985-86-4 | (R)-tert-Butyl (1-hydroxybut-3-en-2-yl). Available at: https://www.arctom.cn/products_info/CAS-NO-89985-86-4-BD-A234911.html.
- BOC Sciences. CAS 89985-86-4 (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. Available at: https://www.bocsci.com/cas-89985-86-4.html.
- Key Organics. (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate [89985-86-4]. Available at: https://www.keyorganics.net/product/ds-6864.
- PubMed. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Available at: https://pubmed.ncbi.nlm.nih.gov/30402914/.
- Supporting Information. Characterization Data of the Products. Available at: https://www.e-supplementary-data.org.uk/10.1039/c4ra03674d/c4ra03674d.pdf.
- ChemicalBook. Atazanavir synthesis. Available at: https://www.chemicalbook.com/synthesis/198904-31-3.html.
- ChemicalBook. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/4248-19-5_13cnmr.htm.
- Semantic Scholar. Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Available at: https://www.semanticscholar.org/paper/Study-on-Synthesis-of-(R)-tert-butyl-carbamate-Wang/9e2d7877239d2c88476839a9c8b73f8a65f1e1a8.
- Google Patents. EP1930324A1 - Process for the preparation of atazanavir. Available at: https://patents.google.
- ACS Publications. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Available at: https://pubs.acs.org/doi/10.1021/ol801931q.
- PubMed. Enantioselective addition of vinylzinc reagents to aldehydes catalyzed by modular ligands derived from amino acids. Available at: https://pubmed.ncbi.nlm.nih.gov/16238316/.
- The Royal Society of Chemistry. Supplementary Information. Available at: https://www.rsc.
- ResearchGate. Enantioselective Addition of Grignard Reagents to Aldehydes. Available at: https://www.researchgate.net/publication/229007425_Enantioselective_Addition_of_Grignard_Reagents_to_Aldehydes.
- Benchchem. (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | 167216-17-3. Available at: https://www.benchchem.com/product/b5671.
- ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: https://www.researchgate.
- Organic Chemistry Portal. Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. Available at: https://www.organic-chemistry.org/abstracts/lit3/069.shtm.
- ChemicalBook. tert-Butyl N-hydroxycarbamate(36016-38-3) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/36016-38-3_1hnmr.htm.
- MOLBASE. tert-butyl N-(1-hydroxybut-3-en-2-yl)carbamate. Available at: https://www.molbase.com/en/cas-169324-82-7.html.
- PubChem. (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11041481.
- PubMed. Atazanavir/ritonavir: a review of its use in HIV therapy. Available at: https://pubmed.ncbi.nlm.nih.gov/18389089/.
- PubMed. Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults. Available at: https://pubmed.ncbi.nlm.nih.gov/18781861/.
- NCBI Bookshelf. Atazanavir. Available at: https://www.ncbi.nlm.nih.gov/books/NBK547723/.
Sources
- 1. guidechem.com [guidechem.com]
- 2. (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. arctomsci.com [arctomsci.com]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
- 6. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 8. Atazanavir/ritonavir: a review of its use in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
